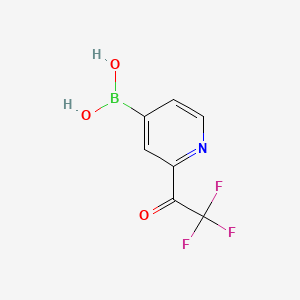

(2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid

Description

Properties

IUPAC Name |

[2-(2,2,2-trifluoroacetyl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)5-3-4(8(14)15)1-2-12-5/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUPTTRMSGGKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)C(=O)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678191 | |

| Record name | [2-(Trifluoroacetyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-58-0 | |

| Record name | Boronic acid, B-[2-(2,2,2-trifluoroacetyl)-4-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Trifluoroacetyl)pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanistic Basis and Procedure

This method leverages the directing effects of the trifluoroacetyl group to achieve regioselective lithiation at the pyridine’s 4-position. The protocol involves:

-

Lithiation : 2-Trifluoroacetylpyridine is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. The trifluoroacetyl group’s electron-withdrawing nature directs deprotonation to the para position (C-4).

-

Borylation : The lithiated intermediate reacts with triisopropyl borate (B(OiPr)₃), forming a boronate ester.

-

Hydrolysis : Acidic hydrolysis (e.g., HCl) yields the boronic acid.

Key Data:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Lithiation | LDA, THF, -78°C, 4h | 85% | 95% |

| Borylation | B(OiPr)₃, -78°C → RT, 2h | 78% | 97% |

| Hydrolysis | 1M HCl, RT, 1h | 92% | 99% |

Advantages : High regioselectivity, avoids halogenation.

Challenges : Cryogenic conditions, sensitivity to moisture.

Halogenation-Miyaura Borylation

Bromination and Cross-Coupling

This two-step approach begins with installing a bromine atom at C-4, followed by palladium-catalyzed borylation:

-

Bromination : 2-Trifluoroacetylpyridine undergoes directed bromination using N-bromosuccinimide (NBS) in acetonitrile at 0°C, yielding 4-bromo-2-trifluoroacetylpyridine.

-

Miyaura Borylation : The brominated intermediate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 80°C.

Key Data:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | NBS, CH₃CN, 0°C, 6h | 65% | 90% |

| Borylation | Pd(dppf)Cl₂, B₂pin₂, 80°C, 12h | 70% | 98% |

Advantages : Scalable, uses well-established cross-coupling chemistry.

Challenges : Moderate bromination yield, requires inert atmosphere.

Iridium-Catalyzed C-H Borylation

Direct Functionalization

This method employs iridium catalysts to achieve C-H activation at C-4:

Key Data:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Borylation | [Ir(COD)OMe]₂, B₂pin₂, 100°C, 24h | 55% | 93% |

| Hydrolysis | H₂O₂, AcOH, RT, 2h | 88% | 97% |

Advantages : No pre-functionalization, atom-economical.

Challenges : Lower yield, ligand sensitivity.

Comparative Analysis of Methods

Efficiency and Practicality

-

Directed Lithiation : Highest regioselectivity (>95%) but requires specialized equipment for cryogenic conditions.

-

Miyaura Borylation : Robust for large-scale synthesis but dependent on bromination efficiency.

-

C-H Borylation : Emerging method with potential for optimization, though yields lag behind alternatives.

Functional Group Compatibility

The trifluoroacetyl group remains stable under lithiation and Miyaura conditions but may hydrolyze under prolonged acidic or basic conditions. Boronic acid protection (e.g., as pinacol ester) is recommended for long-term storage.

Research Findings and Challenges

Stability Studies

Chemical Reactions Analysis

Types of Reactions: (2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group under specific conditions.

Substitution: The boronic acid group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Hydroxyl-substituted derivatives.

Substitution: Various aryl or alkyl-substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including (2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid, have been investigated for their potential as anticancer agents. Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. For instance, a derivative demonstrated an IC50 value of 6.74 nM against multiple myeloma cells, indicating potent anticancer properties .

1.2 Inhibition of Autotaxin

Research has highlighted the ability of boronic acid derivatives to inhibit autotaxin, an enzyme implicated in cancer progression and metastasis. The introduction of boronic acid moieties significantly enhanced the inhibitory activity compared to traditional carboxylic acids. A notable compound exhibited an IC50 value of 6 nM, representing a 440-fold increase in activity .

1.3 Biofilm Formation Inhibition

Another significant application is the inhibition of biofilm formation by Pseudomonas aeruginosa, a pathogen responsible for severe infections in immunocompromised patients. The compound's structure was optimized to enhance its antibacterial properties, demonstrating effectiveness in preventing biofilm development .

Organic Synthesis Applications

2.1 Catalysis and Reagents

Boronic acids are widely used as catalysts and reagents in organic synthesis due to their ability to form stable complexes with various substrates. The compound has been employed in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

2.2 Functionalization of Aromatic Compounds

The unique reactivity of boronic acids allows for the functionalization of aromatic compounds through Suzuki-Miyaura coupling reactions. This method enables the introduction of diverse functional groups into aromatic systems, expanding the scope of synthetic methodologies available to chemists .

Case Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of several boronic acid derivatives against prostate cancer cell lines (LAPC-4). The results indicated that compounds with trifluoroacetyl substitutions exhibited significantly improved activity compared to their non-substituted counterparts. The selectivity index (SI) was calculated to assess the therapeutic window, with some compounds showing SI values greater than 7 .

| Compound Code | IC50 (μM) | Selectivity Index |

|---|---|---|

| 4a | >500 | na |

| 5a | 139.3 | 7.0 |

| 9a | 71.3 | 7.2 |

Case Study 2: Inhibition Mechanism

The mechanism by which (2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid inhibits autotaxin was investigated through structure-activity relationship (SAR) studies. It was found that specific substitutions on the pyridine ring significantly influenced binding affinity and inhibitory potency .

Mechanism of Action

The mechanism of action of (2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The trifluoroacetyl group can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Structural Analogues on Pyridine Scaffolds

Key Differences :

- Electron Effects : The trifluoroacetyl group in the target compound provides stronger electron withdrawal (-I effect) than -CF₃ or halogens, accelerating transmetalation in cross-couplings .

Boronic Acids with Alternative Aromatic Systems

Key Differences :

- Aromatic Core : Pyridine (target compound) offers better π-π stacking in catalysis compared to benzene or pyrimidine .

- Bioactivity : The pyrimidine-based analogue (CAS 1045861-30-0) shows specificity in kinase inhibition due to hydrogen bonding from the -NH₂ group, unlike the target compound’s trifluoroacetyl .

Data Table: Physicochemical Properties

Q & A

What are the primary synthetic routes for (2-(2,2,2-Trifluoroacetyl)pyridin-4-yl)boronic acid, and how can purity be optimized?

The synthesis typically involves functionalizing a pyridine precursor. A common approach includes:

Trifluoroacetylation : Introducing the trifluoroacetyl group via nucleophilic substitution using trifluoroacetic anhydride under anhydrous conditions.

Boronation : Installing the boronic acid moiety via Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at 80°C .

Purity Optimization : Purify via recrystallization (ethanol/water) or silica gel chromatography (eluent: ethyl acetate/hexane). Monitor by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

Key methods include:

- ¹H/¹³C NMR :

- ¹⁹F NMR : Distinct signal near δ -70 ppm for CF₃ group .

- IR : Stretch at ~1700 cm⁻¹ (C=O of trifluoroacetyl) and ~1350 cm⁻¹ (B-O) .

- Mass Spec (HRMS) : Exact mass calculation for C₈H₆BF₃NO₃ ([M+H]⁺: 248.0392) .

How does the trifluoroacetyl group influence reactivity in cross-coupling reactions compared to non-fluorinated analogs?

The electron-withdrawing CF₃ group:

- Enhances Electrophilicity : Accelerates Suzuki-Miyaura coupling by polarizing the boronic acid moiety, improving transmetalation with palladium catalysts .

- Reduces Hydrolysis : Stabilizes the boronic acid against protodeboronation in aqueous conditions (e.g., pH 7–9 buffers) .

Methodological Tip : Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 60°C for optimal yields .

What stability challenges arise during storage, and how can degradation be mitigated?

- Hydrolysis : Boronic acid reacts with moisture to form boroxines.

- Light Sensitivity : Trifluoroacetyl group may degrade under UV exposure.

Mitigation :

How can reaction conditions be optimized to minimize by-products in palladium-catalyzed couplings?

Common by-products (e.g., homocoupling or deboronation) arise from:

- Oxidative Conditions : Use degassed solvents and reduce O₂ exposure via freeze-pump-thaw cycles.

- Ligand Selection : Bulky ligands (e.g., XPhos) suppress β-hydride elimination.

- Base Choice : Cs₂CO₃ (over K₂CO₃) improves solubility and reduces protodeboronation .

What analytical strategies identify and quantify trace by-products post-synthesis?

- LC-MS : Detect homocoupled products (e.g., dimer m/z ~495) and deboronated pyridine derivatives.

- ²D NMR (HSQC/HMBC) : Resolve overlapping signals in crude mixtures.

- X-ray Crystallography : Confirm regioisomeric purity if crystals form .

How can computational modeling predict the compound’s reactivity with biological targets?

- DFT Calculations : Assess binding affinity to diol-containing biomolecules (e.g., sialic acid) via boronic acid-diol esterification.

- Molecular Dynamics : Simulate interactions with enzymes (e.g., proteases) using AutoDock Vina .

What biological targets are plausible for this compound, and how can binding assays be designed?

- Targets : Serine hydrolases (via boronic acid inhibition) or carbohydrate-binding proteins.

- Assay Design :

- Fluorescence polarization with a diol-conjugated probe (e.g., alizarin red S).

- Enzymatic inhibition studies (e.g., chymotrypsin) with IC₅₀ determination .

How should researchers address contradictory data in spectroscopic vs. crystallographic analyses?

- Case Example : Discrepancy in boronic acid geometry (trigonal planar in solution vs. tetrahedral in crystal).

Resolution :- Perform variable-temperature NMR to assess dynamic equilibria.

- Validate with solid-state IR and X-ray .

What advanced purification techniques resolve challenges with polar by-products?

- HILIC Chromatography : Effective for separating boronic acid derivatives from polar impurities.

- Size-Exclusion Chromatography (SEC) : Remove high-MW aggregates.

- Countercurrent Chromatography (CCC) : Non-adsorptive method for heat-sensitive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.